4-Chlorokynurenine is classified under neuropharmaceuticals and is primarily associated with the kynurenine pathway, a metabolic route that links tryptophan metabolism to neuroactive compounds. It was first identified in the biosynthetic pathway of the lipopeptide antibiotic taromycin produced by the marine bacterium Saccharomonospora sp. CNQ-490 . The compound is being explored for its potential as an antidepressant and has been studied in clinical trials to assess its efficacy and safety .
The synthesis of 4-chlorokynurenine has been achieved through both chemical and biological methods.
Recent advancements have highlighted a more environmentally friendly approach through biosynthesis. Researchers have identified four key enzymes from Saccharomonospora sp. CNQ-490 that facilitate the conversion of L-tryptophan to L-4-chlorokynurenine:
These enzymes allow for a one-pot conversion process, significantly simplifying the synthesis while enhancing yield and reducing environmental impact . The biosynthetic method has been shown to produce L-4-chlorokynurenine efficiently in laboratory settings, paving the way for potential industrial applications.
The molecular formula of 4-chlorokynurenine is with a molar mass of approximately 242.66 g/mol. Its structure includes:
The compound's structure allows it to interact effectively with biological targets, particularly in the central nervous system where it is converted to its active form, 7-chlorokynurenic acid .
4-Chlorokynurenine participates in several key biochemical reactions:
The mechanism through which 4-chlorokynurenine exerts its effects primarily involves its conversion to 7-chlorokynurenic acid:
The physical properties of 4-chlorokynurenine include:
Chemical properties include:
The applications of 4-chlorokynurenine are diverse and include:
4-Chlorokynurenine (4-Cl-KYN; AV-101) is an orally bioavailable prodrug that crosses the blood-brain barrier via the large neutral amino acid transporter 1 (LAT-1). Once in the central nervous system (CNS), it undergoes astrocyte-specific conversion by kynurenine aminotransferase II (KAT II) into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA) [1] [3]. This metabolite acts as a potent and selective antagonist at the glycineB co-agonist site of the N-methyl-D-aspartate receptor (NMDAR). Unlike channel-blocking NMDAR antagonists (e.g., ketamine), 7-Cl-KYNA binds allosterically to the GluN1 subunit, inhibiting receptor activation without disrupting ion flow [3] [6].
Key Pharmacological Advantages:
Evidence of Target Engagement:
Table 1: Molecular Properties of 4-Cl-KYN and Metabolites
Compound | Molecular Formula | Molecular Weight | Primary Target | Affinity (IC50) |
---|---|---|---|---|
4-Chlorokynurenine | C10H11ClN2O3 | 242.66 g/mol | LAT-1 transporter | N/A |
7-Chlorokynurenic acid | C10H5ClNO3 | 222.61 g/mol | NMDAR glycineB site | 15–90 nM |
4-Cl-3-hydroxyanthranilic acid | C7H6ClNO3 | 187.58 g/mol | 3-Hydroxyanthranilate oxidase | Ki ≈ 8.2 µM |
The development of 4-Cl-KYN originated from efforts to overcome the blood-brain barrier limitations of 7-Cl-KYNA. Discovered at Marion Merrell Dow in the 1990s, 4-Cl-KYN was designed as a zwitterionic prodrug with optimized lipophilicity (logP ≈ −2.1) and active transport kinetics [1] [3]. Its therapeutic rationale centers on glycineB site antagonism as a strategy to achieve NMDAR modulation with fewer side effects than ketamine-like channel blockers:
Evolution of Clinical Applications:
Table 2: Key Behavioral Effects of 4-Cl-KYN in Preclinical Studies
Model | Species | 4-Cl-KYN Dose | Outcome | Mechanistic Insight |
---|---|---|---|---|
Forced Swim Test (FST) | Mouse | 25–125 mg/kg i.p. | Reduced immobility (1h & 24h post-dose) | Blocked by NBQX or glycine co-administration |
Quinolinate Neurotoxicity | Rat | 50 mg/kg i.p. | Complete hippocampal neuroprotection | Linked to sustained 7-Cl-KYNA >750 nM |
Sciatic Nerve Ligation | Rat | 167–500 mg/kg i.p. | Dose-dependent antihyperalgesia | 7-Cl-KYNA levels exceeded IC50 in CNS |
Chronic Social Defeat Stress | Mouse | 125 mg/kg i.p. | Rapid reversal of social avoidance | AMPAR-dependent mTOR activation |
4-Cl-KYN occupies a unique niche among glutamatergic antidepressants due to its subunit-specific antagonism and prodrug metabolism. Contrasts with other agents highlight both advantages and limitations:
Differences: 4-Cl-KYN lacks ketamine’s psychotomimetic effects (e.g., hyperlocomotion, prepulse inhibition deficits) and dopamine release in the striatum, attributed to its avoidance of NMDAR channel blockade [3] [8]. Ketamine’s efficacy is linked to non-NMDAR mechanisms (e.g., BDNF/TrkB), while 4-Cl-KYN strictly requires glycineB engagement [8].
Non-Ketamine NMDAR Antagonists:
Clinical Trial Outcomes:The phase II crossover trial (NCT02484456) in treatment-resistant depression (n=19) revealed no significant antidepressant effects for 4-Cl-KYN (1080→1440 mg/day) versus placebo over 14 days. Critically, cerebrospinal fluid (CSF) 7-Cl-KYNA remained undetectable despite plasma elevations, indicating inefficient CNS conversion [4] [6]. This contrasts with ketamine, which reliably achieves brain concentrations >1 µM post-infusion.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7